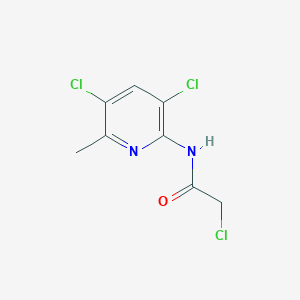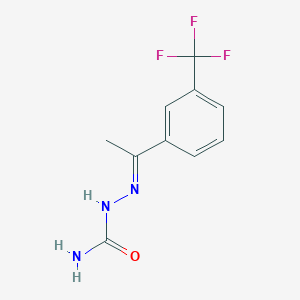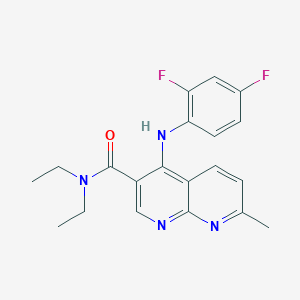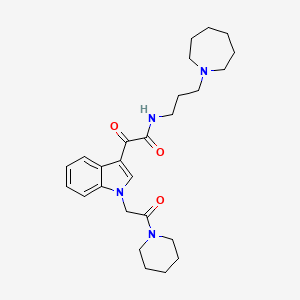![molecular formula C9H12F2O2 B3015368 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid CAS No. 1955494-27-5](/img/structure/B3015368.png)
2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{7,7-Difluorobicyclo[410]heptan-1-yl}acetic acid is an organic compound with the molecular formula C9H12F2O2 It is characterized by a bicyclic structure with two fluorine atoms attached to the heptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid typically involves the following steps:
Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclic structure.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.
Acetic acid functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and fluorination steps, as well as efficient purification techniques such as crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Aplicaciones Científicas De Investigación
2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms involving fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The bicyclic structure provides rigidity and stability, which can influence the compound’s pharmacokinetic properties and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}acetic acid: Similar bicyclic structure with fluorine atoms at different positions.
2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}propionic acid: Similar structure with a propionic acid group instead of acetic acid.
Uniqueness
2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid is unique due to its specific fluorination pattern and the presence of the acetic acid functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)6-3-1-2-4-8(6,9)5-7(12)13/h6H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDWLFIKKTUVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C2(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B3015290.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3015293.png)
![2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3015295.png)
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B3015296.png)

![(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine](/img/structure/B3015298.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B3015302.png)




![4-fluoro-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B3015308.png)
